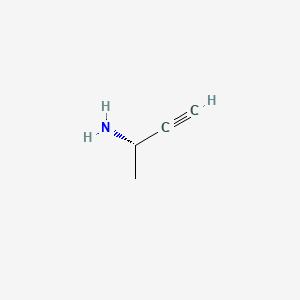

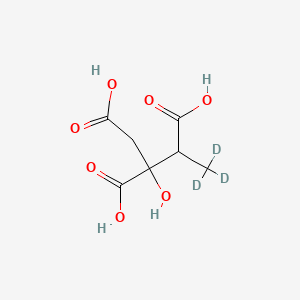

4-Fluoropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoropyridine-3-carboxamide is a fluorinated pyridine derivative . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of a strong electron-withdrawing substituent in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . An efficient, straightforward, and general method for the de novo synthesis of highly functionalized 4-fluoropyridines was developed via a cooperative copper- and base-catalyzed [3+3] cycloaddition of active methylene isocyanides with difluorocyclopropenes .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Physical And Chemical Properties Analysis

Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Aplicaciones Científicas De Investigación

Met Kinase Inhibition

Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One of the analogs demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

PET Tracer Development

García et al. (2014) prepared N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides for Positron Emission Tomography (PET) radioligands, demonstrating high affinity and selectivity for 5-HT1A receptors, which are crucial in neuropsychiatric disorders (García et al., 2014).

MAO-B Imaging Tracer Development

Beer et al. (1995) focused on developing a fluoro-analogue, N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, for PET investigations of MAO-B related neuropsychiatric diseases. Their study compared electrophilic and nucleophilic methods of 18 F radiolabelling for this purpose (Beer et al., 1995).

Anticancer Activity

Jayarajan et al. (2019) synthesized compounds including 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, which showed potential interactions with the colchicine binding site of tubulin, indicating possible applications in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Antiviral Agents

Konstantinova et al. (2022) reviewed 1,4-Pyrazine-3-carboxamide-based compounds, including favipiravir analogs, for their antiviral activity and synthesis methods. These compounds have been used against COVID-19 and other viral infections (Konstantinova et al., 2022).

Medicinal Chemistry Applications

Singh and Umemoto (2011) discussed the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful in the development of dipeptidyl peptidase IV inhibitors, highlighting the significance of fluoropyrrolidine derivatives in medicinal chemistry (Singh & Umemoto, 2011).

Synthesis and Biological Activity Evaluation

Phutdhawong et al. (2021) synthesized coumarin-3-carboxamide derivatives, including 4-fluoro and 2,5-difluoro benzamide derivatives, to evaluate their biological activities, particularly against cancer cell lines (Phutdhawong et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

4-fluoropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHWBKLXWOGFNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663802 |

Source

|

| Record name | 4-Fluoropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoropyridine-3-carboxamide | |

CAS RN |

152126-34-6 |

Source

|

| Record name | 3-Pyridinecarboxamide, 4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152126-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride](/img/no-structure.png)

![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)